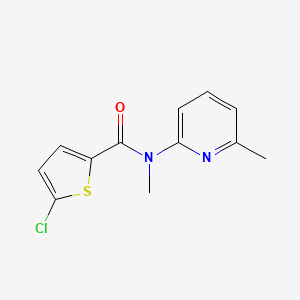
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide, also known as BCTC, is a chemical compound that has been widely studied for its potential use as a painkiller. It belongs to the family of pyrazole carboxamides and has a unique structure that makes it a promising candidate for further research.
Mecanismo De Acción
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide blocks the activity of the TRPA1 ion channel by binding to a specific site on the channel. This prevents the channel from opening and allows for the inhibition of pain signals. The TRPA1 channel is also involved in other physiological processes, such as inflammation and oxidative stress, which may explain the potential use of this compound in the treatment of other conditions.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of pain signals, the reduction of inflammation, and the prevention of oxidative stress. It has also been shown to have an effect on the immune system, which may be relevant to its potential use in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide is its specificity for the TRPA1 ion channel, which allows for targeted inhibition of pain signals. However, its use in lab experiments may be limited by its potential toxicity and the need for specialized equipment and expertise.
Direcciones Futuras
There are several potential future directions for research on 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide. These include:
1. Further studies on the mechanism of action of this compound and its potential use in the treatment of other conditions, such as asthma and cancer.
2. Development of new derivatives of this compound that may have improved efficacy and reduced toxicity.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of pain and other conditions.
Métodos De Síntesis
The synthesis of 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide involves several steps, starting with the reaction of 4-bromo-1,3-cyclohexadiene with hydrazine hydrate to form 4-bromo-N-cyclohex-3-en-1-ylhydrazine. This intermediate is then reacted with ethyl acetoacetate to obtain 4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxylic acid. The final step involves the conversion of the acid to the amide using thionyl chloride and ammonia.
Aplicaciones Científicas De Investigación
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use as a painkiller, particularly for neuropathic pain. It has been shown to block the activity of a specific ion channel, known as TRPA1, which is involved in the sensation of pain. This compound has also been studied for its potential use in the treatment of other conditions, such as asthma and cancer.
Propiedades
IUPAC Name |
4-bromo-N-cyclohex-3-en-1-yl-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN3O/c11-8-6-12-14-9(8)10(15)13-7-4-2-1-3-5-7/h1-2,6-7H,3-5H2,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFAWUGUUIJBGMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)NC(=O)C2=C(C=NN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-(cyclohex-3-ene-1-carbonylamino)bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7593898.png)
![2-[(4-Bromopyrazol-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7593903.png)

![3-methoxy-N-[phenyl-(5-propyl-1,2,4-oxadiazol-3-yl)methyl]propanamide](/img/structure/B7593912.png)


![Ethyl 2-[cyclohexyl-[2-(1-methylpyrazol-4-yl)acetyl]amino]acetate](/img/structure/B7593926.png)

![3-Bromo-2-[(1-methylimidazol-2-yl)methylsulfanyl]pyridine](/img/structure/B7593945.png)

![5-[(3-Bromopyridin-2-yl)sulfanylmethyl]-3-methyl-1,2-oxazole](/img/structure/B7593967.png)

![2,3-dimethyl-N-[1-(1,3-thiazol-2-yl)ethyl]thiomorpholine-4-carboxamide](/img/structure/B7593972.png)